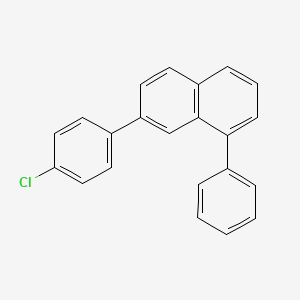
7-(4-Chlorophenyl)-1-phenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Chlorophenyl)-1-phenylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a 4-chlorophenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-1-phenylnaphthalene typically involves the coupling of a naphthalene derivative with a chlorophenyl and phenyl group. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a naphthalene boronic acid with a 4-chlorophenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the coupling reaction, and purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
7-(4-Chlorophenyl)-1-phenylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
7-(4-Chlorophenyl)-1-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It may be used in the production of advanced materials or as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-(4-Chlorophenyl)-1-phenylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 7-(4-Bromophenyl)-1-phenylnaphthalene
- 7-(4-Methylphenyl)-1-phenylnaphthalene
- 7-(4-Fluorophenyl)-1-phenylnaphthalene
Uniqueness
7-(4-Chlorophenyl)-1-phenylnaphthalene is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and interactions. Compared to similar compounds with different substituents, it may exhibit distinct physical, chemical, and biological properties.
属性
分子式 |
C22H15Cl |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
7-(4-chlorophenyl)-1-phenylnaphthalene |
InChI |
InChI=1S/C22H15Cl/c23-20-13-11-16(12-14-20)19-10-9-18-7-4-8-21(22(18)15-19)17-5-2-1-3-6-17/h1-15H |
InChI 键 |
BYQDQOYMSWNEGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


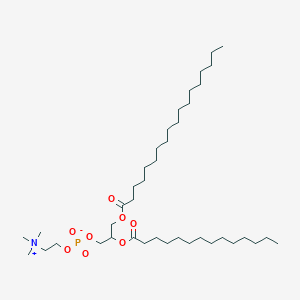
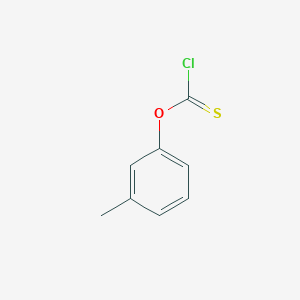


![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid](/img/structure/B13400025.png)
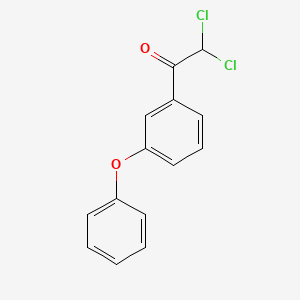
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)
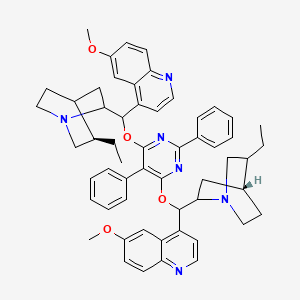
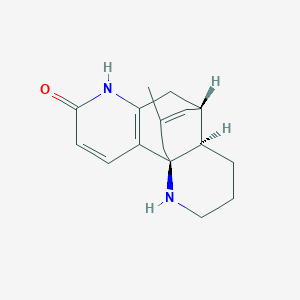
![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
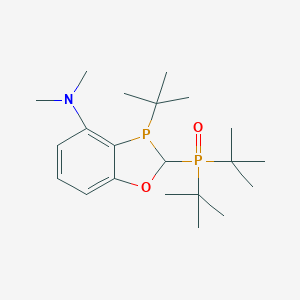
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
